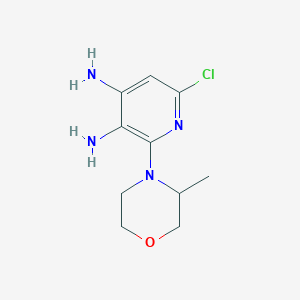
6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a morpholine ring, and two amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of phosphorus oxychloride for chlorination, followed by nucleophilic substitution reactions to introduce the morpholine and amino groups .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways and affect cell growth, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A structurally similar compound with applications in medicinal chemistry.
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyridine-pyrimidine scaffold and have shown therapeutic potential.
Uniqueness
6-Chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the combination of chloro and amino groups provides versatile reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H15ClN4O |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
6-chloro-2-(3-methylmorpholin-4-yl)pyridine-3,4-diamine |
InChI |
InChI=1S/C10H15ClN4O/c1-6-5-16-3-2-15(6)10-9(13)7(12)4-8(11)14-10/h4,6H,2-3,5,13H2,1H3,(H2,12,14) |
InChI-Schlüssel |
RNBKQQGYSFQQAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCN1C2=C(C(=CC(=N2)Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


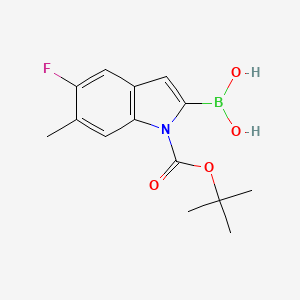
![N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14790981.png)
![1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14790992.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
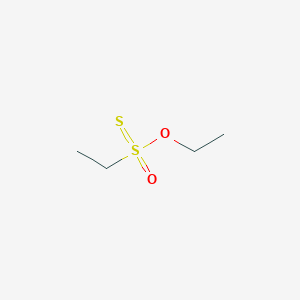
![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)
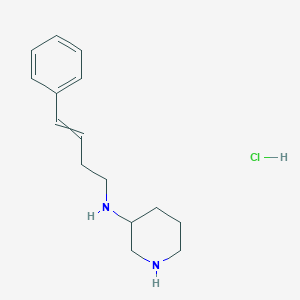
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)

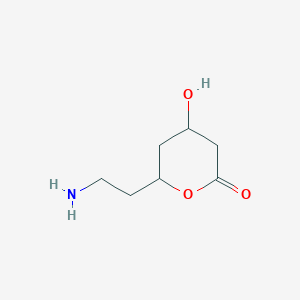
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)
